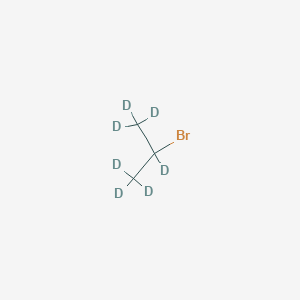

2-溴丙烷-d7

描述

Labeled analogue of 2-Bromopropane, a short chain alkyl halide used in organic synthesis primarily as an alkylating agent for introducing the isopropyl functional groups.

科学研究应用

合成和表征研究

- 2-溴丙烷因其形成 DNA 加合物的潜力而受到研究,特别是在其免疫抑制作用的背景下。例如,已经进行了 2-溴丙烷的 N7-鸟嘌呤加合物的合成和表征,以了解其免疫抑制的分子机制。这包括通过紫外、1H-NMR、13C-NMR、COSY 和质谱技术进行结构分析 (Zhao 等人,2002 年)。

神经生殖毒性分析

- 对 2-溴丙烷的研究突出了其作为神经毒性和生殖毒性剂的作用。它曾作为工业中氯氟烃的替代品,但后来发现会对工人生殖和造血系统疾病。这些发现得到了动物研究的佐证,这些研究确定了受影响的靶细胞 (Ichihara,2005 年)。

脱嘌呤机制研究

- 2-溴丙烷在导致脱嘌呤(导致基因组改变的过程)中的作用已经得到探索。研究表明,在生理条件下,核苷与 2-溴丙烷孵育后发生了大量脱嘌呤。这对了解其遗传毒性潜力具有重要意义 (Thapa 等人,2007 年)。

生殖和发育毒性评估

- 2-溴丙烷的生殖和发育毒性已得到广泛研究。这包括它在各个行业的应用及其对人类生殖和发育的潜在影响,由专家小组和动物研究评估 (Boekelheide 等人,2004 年)。

分析方法开发

- 已经做出努力来开发分析方法来检测生物样品(例如人尿液)中的 2-溴丙烷。这对于监测职业接触和评估与 2-溴丙烷相关的健康风险至关重要 (B'hymer 和 Cheever,2005 年)。

探索毒性的分子机制

- 研究深入探讨了 2-溴丙烷毒性的分子机制,特别是其对细胞的凋亡作用。这包括对小鼠卵母细胞和胚胎的研究,揭示了该化合物对细胞过程的影响 (Chan,2010 年)。

作用机制

Target of Action

2-Bromopropane-d7, also known as Isopropyl-d7 bromide, is primarily used in research and development It’s known that alkyl halides like 2-bromopropane-d7 are often used in organic synthesis primarily as alkylating agents for introducing the isopropyl functional groups .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a density of 1383 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

The action of 2-Bromopropane-d7 can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place and to avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by factors such as ventilation, temperature, and the presence of dust or aerosols .

安全和危害

2-Bromopropane-d7 is highly flammable and may cause damage to organs through prolonged or repeated exposure. It may also damage fertility . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

生化分析

Biochemical Properties

It is known that 2-Bromopropane, a related compound, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

2-Bromopropane-d7 has been shown to have significant effects on cellular processes. For instance, it has been found to induce apoptosis in mouse oocytes, leading to a reduction in the rates of oocyte maturation, fertilization, and in vitro embryonic development . It is also associated with defects in subsequent development

Molecular Mechanism

It is known that 2-Bromopropane triggers the mitochondrion-dependent apoptotic pathway via reactive oxygen species (ROS) generation

Temporal Effects in Laboratory Settings

It is known that 2-Bromopropane has cytotoxic effects on mouse blastocysts and is associated with defects in subsequent development

Dosage Effects in Animal Models

In animal studies, consumption of drinking water containing 20 μM 2-Bromopropane led to decreased oocyte maturation in vivo and fertilization in vitro, as well as impairment of early embryonic development . The effects of different dosages of 2-Bromopropane-d7 in animal models are yet to be studied.

属性

IUPAC Name |

2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39091-63-9 | |

| Record name | 2-Bromopropane-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

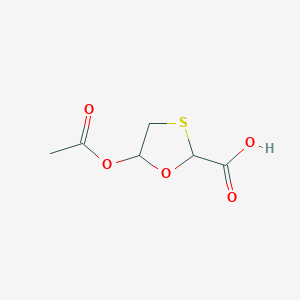

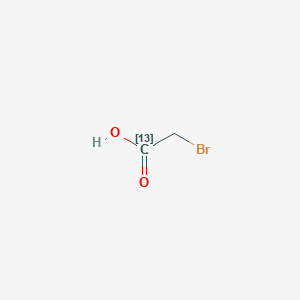

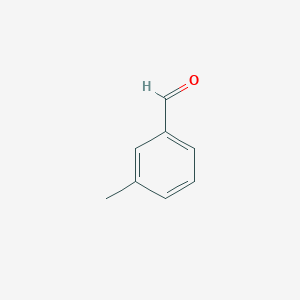

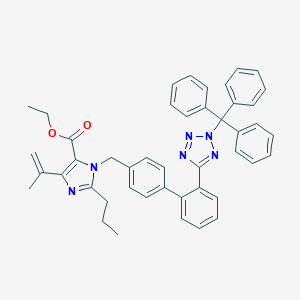

Feasible Synthetic Routes

Q1: Why is the study of 2-bromopropane-d7's vibrational spectra important?

A1: Understanding the vibrational spectra of molecules provides valuable insights into their structure and dynamics. By studying the vibrational spectra of 2-bromopropane-d7, researchers can gain a deeper understanding of how isotopic substitution, specifically deuterium for hydrogen, affects the molecule's vibrational modes. [] This knowledge is crucial for interpreting spectroscopic data and developing accurate theoretical models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)